molecular formula C33H51B2N3O6 B13782858 Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- CAS No. 68224-81-7

Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-

Cat. No.: B13782858
CAS No.: 68224-81-7
M. Wt: 607.4 g/mol
InChI Key: BFLMRSNGLAAFOL-UHFFFAOYSA-N
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Description

Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- is a complex organoboron compound It is characterized by the presence of boron atoms coordinated with methylphenolato and dimethylaminoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- typically involves the reaction of boron trihalides with methylphenol and tris(dimethylaminoethyl)borate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron oxides.

    Reduction: It can be reduced to form boron hydrides.

    Substitution: The methylphenolato and dimethylaminoethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions include boron oxides, boron hydrides, and substituted boron compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential use in drug delivery systems and as a boron neutron capture therapy (BNCT) agent.

    Medicine: Research is ongoing to explore its use in cancer treatment and imaging.

    Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- involves its interaction with molecular targets through coordination bonds. The boron atoms can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved include the formation of boron-oxygen and boron-nitrogen bonds, which play a crucial role in its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Boron, tris[3-methylphenolato][tris[2-(dimethylamino)ethyl] orthoborate]
  • Boron, tris[4-methylphenolato][tris[2-(dimethylamino)ethyl] orthoborate]
  • Boron, tris[phenolato][tris[2-(dimethylamino)ethyl] orthoborate]

Uniqueness

Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- is unique due to the presence of both 3- and 4-methylphenolato groups, which provide distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

68224-81-7

Molecular Formula

C33H51B2N3O6

Molecular Weight

607.4 g/mol

IUPAC Name

(3-methylphenyl) bis(4-methylphenyl) borate;tris[2-(dimethylamino)ethyl] borate

InChI

InChI=1S/C21H21BO3.C12H30BN3O3/c1-16-7-11-19(12-8-16)23-22(24-20-13-9-17(2)10-14-20)25-21-6-4-5-18(3)15-21;1-14(2)7-10-17-13(18-11-8-15(3)4)19-12-9-16(5)6/h4-15H,1-3H3;7-12H2,1-6H3

InChI Key

BFLMRSNGLAAFOL-UHFFFAOYSA-N

Canonical SMILES

B(OCCN(C)C)(OCCN(C)C)OCCN(C)C.B(OC1=CC=C(C=C1)C)(OC2=CC=C(C=C2)C)OC3=CC=CC(=C3)C

Origin of Product

United States

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